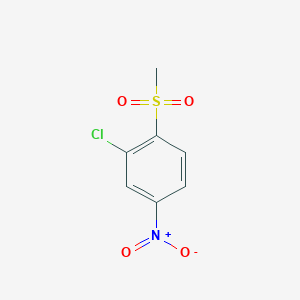

3-Chloro-4-(methylsulfonyl)nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

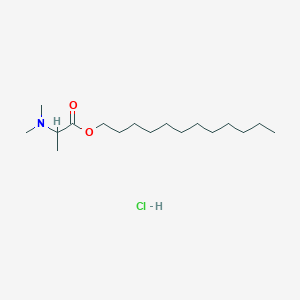

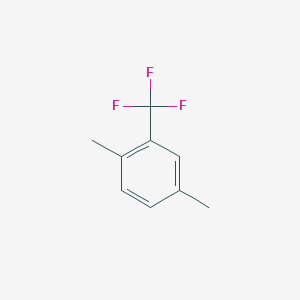

3-Chloro-4-(methylsulfonyl)nitrobenzene is a chemical compound with the molecular formula C7H6ClNO4S . It is commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular weight of 3-Chloro-4-(methylsulfonyl)nitrobenzene is 235.64500 . Its exact mass is 234.97100 . The molecular formula is C7H6ClNO4S .Physical And Chemical Properties Analysis

3-Chloro-4-(methylsulfonyl)nitrobenzene has a density of 1.52g/cm3 . Its boiling point is 419.659ºC at 760 mmHg . The flash point is 207.603ºC .Scientific Research Applications

Synthesis of Methyl Sulfones

Field: Organic Chemistry Application: “3-Chloro-4-(methylsulfonyl)nitrobenzene” is used in the synthesis of methyl sulfones . Method: The compound is prepared according to a general procedure and purified by column chromatography . The yields are determined based on sulfonyl hydrazides . Results: The title compound was prepared according to the general procedure and purified by column chromatography (Petroleum Ether: EtOAc = 3:1) to give a white solid (88 % yield) .

Hydrogenation of 1-Chloro-4-Nitrobenzene

Field: Catalysis Application: Nitrogen-doped carbons, synthesized from mixtures of melamine as nitrogen and carbon sources and calcium citrate as carbon source and porogen system, are used as metal-free catalysts in the hydrogenation of 1-Chloro-4-Nitrobenzene . Method: A minimum pyrolysis temperature of 750 °C is required to obtain a carbonaceous structure . The most active catalysts are obtained from 2:1 melamine/citrate mixtures pyrolyzed at 850 °C and 900 °C . Results: All the prepared carbon materials, with no need for a further activation treatment, were active in the hydrogenation reaction of 1-chloro-4-nitrobenzene . A full degree of conversion was reached with the most active catalysts . All the materials showed 100% selectivity for the hydrogenation of the nitro group to form the corresponding chloro-aniline .

Electrophilic Aromatic Substitution

Field: Organic Chemistry Application: “3-Chloro-4-(methylsulfonyl)nitrobenzene” can be used in electrophilic aromatic substitution reactions . Method: The compound can undergo reactions at the ortho, meta, and para positions on the benzene ring . The reaction conditions need to be adjusted based on the reactivity of the reactant . Results: The product distribution in these substitution reactions varies depending on the nature of the substituent .

Fluorescence Sensing of Nitroaromatic Vapours

Field: Materials Chemistry Application: “3-Chloro-4-(methylsulfonyl)nitrobenzene” can be used in the synthesis of fluorescent Al (III) metal organic frameworks (MOFs) for sensing nitroaromatic vapours . Method: The MOFs are synthesized from mixtures of melamine and calcium citrate . They show strong fluorescence quenching upon exposure to vapours of nitrobenzene and other nitroaromatic compounds . Results: The MOFs were found to be effective in the rapid and efficient in-field detection of nitroaromatic compounds .

Electrophilic Substitution in Methylbenzene and Nitrobenzene

Field: Organic Chemistry Application: “3-Chloro-4-(methylsulfonyl)nitrobenzene” can be used in electrophilic substitution reactions into a benzene ring which already has something else attached to it . Method: The compound can undergo reactions at the ortho, meta, and para positions on the benzene ring . The reaction conditions need to be adjusted based on the reactivity of the reactant . Results: The product distribution in these substitution reactions varies depending on the nature of the substituent .

Fluorescence Sensing of Nitroaromatic Vapours

Field: Materials Chemistry Application: “3-Chloro-4-(methylsulfonyl)nitrobenzene” can be used in the synthesis of fluorescent Al (III) metal organic frameworks (MOFs) for sensing nitroaromatic vapours . Method: The MOFs are synthesized from mixtures of melamine and calcium citrate . They show strong fluorescence quenching upon exposure to vapours of nitrobenzene, 1,3-dinitrobenzene, 4-nitrotoluene, 2,4-dinitrotoluene . Results: The MOFs were found to be effective in the rapid and efficient in-field detection of nitroaromatic compounds .

Safety And Hazards

Safety data sheets indicate that 3-Chloro-4-(methylsulfonyl)nitrobenzene is harmful by inhalation, in contact with skin, and if swallowed . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water and consult a doctor . Suitable extinguishing media in case of fire include dry chemical, carbon dioxide, or alcohol-resistant foam .

properties

IUPAC Name |

2-chloro-1-methylsulfonyl-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c1-14(12,13)7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNZSCLCCLDNPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441105 |

Source

|

| Record name | 2-Chloro-1-(methanesulfonyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(methylsulfonyl)nitrobenzene | |

CAS RN |

91842-77-2 |

Source

|

| Record name | 2-Chloro-1-(methanesulfonyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B1313093.png)

![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)

![Benzene, [(3-butenyloxy)methyl]-](/img/structure/B1313105.png)